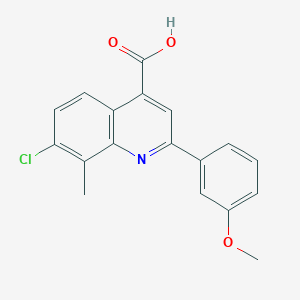

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-15(19)7-6-13-14(18(21)22)9-16(20-17(10)13)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWQXISCPBZRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171286 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590353-82-5 | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Oxidation Method

A notable method for converting 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid involves catalytic oxidation using oxygen as the oxidant in the presence of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalysts. This environmentally friendly process avoids large amounts of waste acid and water, offering a clean synthesis route.

| Parameter | Range / Value |

|---|---|

| Catalyst (N-hydroxyphthalimide) | 0.001 to 0.5 mol per mol substrate |

| Catalyst (azobisisobutyronitrile) | 0.001 to 0.5 mol per mol substrate |

| Solvent | Acetonitrile, 1,2-dichloroethane, or 1,4-dioxane |

| Oxygen Pressure | >4 MPa (preferably 4-10 MPa) |

| Temperature | 20–140 °C (preferably 80–100 °C) |

| Reaction Time | 2–20 hours (preferably 6–12 hours) |

- Dissolve 7-chloro-8-methylquinoline in the solvent with NHPI and AIBN.

- Seal in an autoclave, purge with nitrogen and oxygen alternately.

- Pressurize with oxygen to >4 MPa.

- Heat to target temperature (e.g., 90 °C).

- React for 6–12 hours.

- Cool, reduce pressure, filter to separate solid product.

- Wash solid with solvent and dry.

- High purity 7-chloro-8-quinolinecarboxylic acid (~98.4–98.8% by weight).

- Yield between 88.6% and 93.6%.

- Reaction liquid phase and washing liquids can be recycled to reduce waste and cost.

Summary of Preparation Steps and Conditions

| Step | Reagents / Catalysts | Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Ring closure to 7-chloro-8-methylquinoline | m-chloro-o-toluidine, glycerol | Standard cyclization methods | Commercially available or synthesized | Precursor for oxidation |

| Oxidation to 7-chloro-8-quinolinecarboxylic acid | N-hydroxyphthalimide, azobisisobutyronitrile, oxygen | 80–100 °C, 4–10 MPa O2, 6–12 h, acetonitrile solvent | 88.6–93.6% yield; ~98.5% purity | Environmentally friendly, recyclable solvent system |

| Introduction of 2-(3-methoxyphenyl) group | Catalytic cross-coupling (e.g., Suzuki) or nanoparticle catalyst | Conditions vary, nanoparticle catalysts reported | High selectivity and efficiency | Advanced catalytic systems required |

Research Findings and Advantages

- The oxidation method using NHPI and AIBN with oxygen as oxidant is notable for its low environmental impact, avoiding acid and water waste.

- Recycling of the reaction liquid phase and washing solvents significantly reduces waste and cost.

- The oxidation proceeds at relatively low temperatures compared to traditional methods, improving safety and energy efficiency.

- Use of ionically tagged magnetic nanoparticles introduces a novel catalytic approach for arylation at the 2-position, enhancing reaction specificity and yield.

- The combined methodology allows for scalable, high-purity synthesis suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has shown promise in various medicinal applications:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations (e.g., MIC values of 32 µg/mL against E. coli) .

- Anticancer Properties : Research has suggested that quinoline derivatives can inhibit the proliferation of cancer cells. The presence of the methoxy group and the carboxylic acid may enhance its ability to interact with biological targets involved in cancer progression.

- Anti-inflammatory Effects : Some studies have indicated that this compound could reduce inflammation in preclinical models, potentially offering therapeutic benefits in treating inflammatory diseases.

Agricultural Applications

The compound is also relevant in agricultural chemistry:

- Herbicidal Activity : Similar compounds in the quinoline family are known for their herbicidal properties. The synthesis of 7-chloro-8-methylquinoline derivatives has been explored for their effectiveness in controlling barnyard grass in paddy fields . This application highlights the potential of this compound as a selective herbicide.

Case Studies

Several studies have documented the synthesis and application of this compound:

- Synthesis Methodology : A novel preparation method was developed that minimizes waste by using oxygen as an oxidant, thus enhancing environmental sustainability during production . This method yields high purity (over 98%) and efficiency (88.6% yield) while reducing hazardous waste generation.

- Biological Activity Evaluation : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, revealing its potential as an antibacterial agent against Gram-positive and Gram-negative bacteria .

Data Tables

| Application Area | Activity Type | Target Organism/Condition | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Medicinal Chemistry | Antibacterial | E. coli | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL | |

| Agricultural Chemistry | Herbicidal | Barnyard grass | Effective at low concentrations |

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride: A closely related compound used in proteomics research.

Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.

Tetrahydroquinoline Derivatives: Reduced forms of quinoline with potential therapeutic applications.

Uniqueness

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxyphenyl group, and carboxylic acid functionality makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C18H14ClNO3

- Molecular Weight : 327.77 g/mol

- Structural Characteristics : The compound features a chloro group, a methoxyphenyl moiety, and a carboxylic acid functional group that contribute to its biological activity.

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases, which are crucial in regulating various cellular processes. In vitro assays have demonstrated that derivatives of this compound can selectively inhibit Aurora A kinase, a target in cancer therapy. The presence of the carboxylic acid group is essential for its inhibitory activity, as esterification significantly reduces potency .

- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that this compound can induce cell cycle arrest at the G1 phase in cancer cell lines such as MCF-7. This effect is accompanied by increased apoptosis rates compared to controls .

Case Study 1: Inhibition of Aurora A Kinase

A study evaluated the effects of various quinoline derivatives on Aurora A kinase activity. The results indicated that this compound exhibited significant inhibition with an IC50 value indicating effective concentration levels for therapeutic applications.

| Compound | Aurora A Inhibition (%) |

|---|---|

| This compound | 48.22 ± 5.00 |

| Control (DMSO) | 6.53 ± 0.58 |

Case Study 2: Cell Cycle Analysis

In another investigation involving MCF-7 breast cancer cells treated with the compound, flow cytometry revealed that treatment led to a notable increase in G1 phase cells from 51.45% in control to 60.68% in treated cells, indicating effective cell cycle arrest.

| Phase | Control (%) | Treated (%) |

|---|---|---|

| G1 | 51.45 | 60.68 |

| S | 22.27 | 17.47 |

| G2 | 21.34 | 18.29 |

Case Study 3: Apoptosis Induction

The compound also demonstrated pro-apoptotic effects, with treated cells showing higher late apoptosis rates compared to controls.

| Viability Type | Positive Control (%) | Compound (%) |

|---|---|---|

| Intact Cells | 98.48 | 97.83 |

| Early Apoptosis | 0.08 | 0.10 |

| Late Apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total Death | 1.52 | 2.16 |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid, and what experimental parameters influence yield?

- Methodological Answer : A key intermediate in synthesizing quinolinecarboxylic acids involves halogenation and cyclocondensation. For example, 3-chloro-2,4,5-trifluorobenzoic acid (structurally related) is synthesized via diazotization of 3-amino-2,4,5-trifluorobenzoic acid with NaNO₂ and HCl, followed by reaction with CuCl₂ . Adjusting stoichiometry (e.g., 0.33 g NaNO₂ per 0.52 g precursor) and reaction time (1.5–24 h) can optimize yields. Solvent choice (e.g., toluene for crystallization) also impacts purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is authoritative for structural validation. For related compounds, intermolecular O–H⋯O hydrogen bonds form carboxylic acid dimers, with dihedral angles (e.g., 6.8° between carboxyl group and benzene ring) providing critical structural insights . Pair this with NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., quinoline C=O stretch at ~1700 cm⁻¹).

Q. What handling and storage protocols are recommended to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Avoid prolonged exposure to light, as quinoline derivatives are often photosensitive. Use PPE (gloves, goggles) and work in fume hoods to prevent inhalation of fine powders .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-methoxyphenyl, 8-methyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group (-OCH₃) activates the phenyl ring for electrophilic substitution, while the 8-methyl group sterically hinders certain reactions. For analogous compounds, substituent positioning affects regioselectivity in Suzuki-Miyaura couplings . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Replicate assays with HPLC-purified samples (>99% purity) under standardized conditions. Compare with structurally validated analogs (e.g., 7-chloro-3-methylquinoline-8-carboxylic acid, CAS 1185039-71-7) to isolate substituent effects .

Q. How can reaction conditions be optimized when low yields occur in amide functionalization?

- Methodological Answer : For reactions with amino acids (e.g., glycine or alanine), use aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 h . If yields plateau, employ microwave-assisted synthesis (e.g., 100°C, 30 min) or catalysts like Pd(OAc)₂. Monitor reaction progress via LC-MS to identify intermediates or side products.

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across literature sources?

- Methodological Answer : Variations in NMR shifts may result from solvent effects (DMSO vs. CDCl₃) or concentration. Re-run spectra under consistent conditions and reference internal standards (e.g., TMS). Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use SwissADME or ADMETLab 2.0 to predict logP (lipophilicity), solubility, and metabolic stability. For example, the methoxy group may enhance membrane permeability but reduce aqueous solubility. Molecular docking (AutoDock Vina) can screen for target binding (e.g., bacterial topoisomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.